1,2,4,7-Tetrachloro-3H-phenothiazin-3-one
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Overview
Description
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes four chlorine atoms and a phenothiazine core.
Preparation Methods
The synthesis of 1,2,4,7-Tetrachloro-3H-phenothiazin-3-one typically involves multiple steps. One common method starts with the preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone from hydroquinone. This intermediate is then reacted with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly involving its chlorine atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.
Condensation: It can also undergo condensation reactions with various amines to form derivatives with potential pharmaceutical applications.
Scientific Research Applications
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and antifungal agents.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, it generates reactive oxygen species (ROS) such as singlet oxygen or superoxide anions. These ROS can then oxidize substrates, leading to the formation of sulfoxides from sulfides . The molecular targets and pathways involved in its biological activities are still under investigation, but they likely involve interactions with cellular enzymes and receptors.
Comparison with Similar Compounds
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one can be compared to other phenothiazine derivatives, such as:
3H-Phenothiazin-3-one: Similar in structure but without the chlorine atoms, it is also used as a photocatalyst and has various biological activities.
10-Phenylphenazin-2(10H)-one (Aposafranone): Another phenothiazine derivative with applications in organic synthesis and medicine.
1,2,4-Benzotriazines: These compounds share some structural similarities and are used in similar applications, particularly in medicinal chemistry.
Properties
CAS No. |
32616-44-7 |
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Molecular Formula |
C12H3Cl4NOS |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
1,2,4,7-tetrachlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Cl4NOS/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChI Key |
HYZFDVQRNHEXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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